molecular formula C10H16N4O B2955634 N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1468572-25-9

N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2955634
CAS No.: 1468572-25-9
M. Wt: 208.265
InChI Key: UJJWEKOOKLJRHP-UHFFFAOYSA-N
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Description

“N-(4-methylcyclohexyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It appears to contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a methylcyclohexyl group, which is a cyclohexane ring with a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazole ring, carboxamide group, and methylcyclohexyl group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the triazole ring might participate in reactions with electrophiles or nucleophiles, and the carboxamide group could be involved in acid-base reactions .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole derivatives are pivotal in the development of new drugs due to their diverse biological activities. The structural variability of triazoles allows for numerous modifications, leading to compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The exploration of novel triazoles focuses on addressing emerging diseases and antibiotic-resistant bacteria, underlining the necessity for efficient synthesis methods that align with green chemistry principles for sustainability and energy saving (Ferreira et al., 2013).

Synthetic Routes for Triazoles

The development of synthetic routes for triazoles, particularly 1,4-disubstituted 1,2,3-triazoles, is crucial in pharmaceutical chemistry. These routes include copper-catalyzed azide-alkyne cycloaddition, a key "click reaction" known for its simplicity, high selectivity, and yields. Such synthetic approaches facilitate the creation of triazole-containing drugs, highlighting the significance of triazoles in medicinal chemistry and drug design (Kaushik et al., 2019).

Triazole Scaffolds in Pharmacology

Triazole-containing scaffolds are extensively studied for their pharmacological significance. These scaffolds are present in various pharmaceuticals, demonstrating efficacy against cancer, microbial infections, and other diseases. The review by Nasri et al. (2021) emphasizes the ongoing research aimed at developing new methodologies for synthesizing 1,2,4-triazole-containing scaffolds, crucial for discovering novel drug candidates (Nasri et al., 2021).

Triazole Derivatives as Pharmacological Agents

The broad spectrum of pharmacological activities associated with triazole derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, and antiviral effects, underlines their versatility in drug development. This review highlights the synthetic procedures for triazole moieties and their multifaceted pharmacological activities, reinforcing the triazole ring's status as a widely utilized component in potential therapeutic agents (Kumar et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, for example, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for exposure. Proper handling and storage procedures would be necessary to minimize risks .

Properties

IUPAC Name

N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-2-4-8(5-3-7)12-10(15)9-6-11-14-13-9/h6-8H,2-5H2,1H3,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWEKOOKLJRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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